molecular formula C19H24O2 B103222 (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 17554-55-1

(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No. B103222
CAS RN: 17554-55-1
M. Wt: 284.4 g/mol
InChI Key: BCWWDWHFBMPLFQ-VXIBKDFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as 3-MeO-PCP, is a dissociative anesthetic drug that has been studied for its potential therapeutic applications. It belongs to the arylcyclohexylamine class of drugs and has a similar chemical structure to phencyclidine (PCP).

Mechanism Of Action

(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one disrupts the normal functioning of glutamatergic neurotransmission, leading to dissociative and anesthetic effects. It also has affinity for the sigma-1 receptor, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one are similar to those of other dissociative anesthetics. It produces a dissociative state characterized by feelings of detachment from one's body and surroundings, as well as alterations in perception, thought, and emotion. It can also cause sedation, ataxia, and analgesia. In animal models, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of using (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of glutamatergic neurotransmission. However, its dissociative effects can make it difficult to study complex behaviors and cognitive processes. Additionally, its potential for abuse and neurotoxicity must be carefully considered when designing experiments.

Future Directions

Future research on (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one could focus on further elucidating its mechanism of action and potential therapeutic applications. Studies could also investigate the effects of chronic exposure to (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one on brain function and behavior. Additionally, research could explore the use of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes.

Synthesis Methods

The synthesis of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves the reaction of 1-(1-phenylcyclohexyl)piperidine with methoxyacetyl chloride in the presence of triethylamine. This leads to the formation of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a white crystalline powder. The purity of the final product can be tested using techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

Research on (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has primarily focused on its potential therapeutic applications. Studies have shown that it has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.

properties

CAS RN

17554-55-1

Product Name

(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19-/m1/s1

InChI Key

BCWWDWHFBMPLFQ-VXIBKDFQSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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